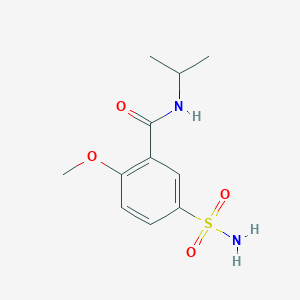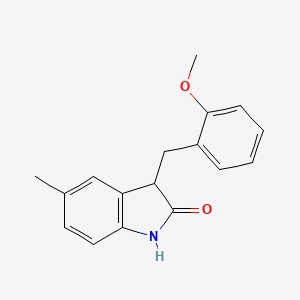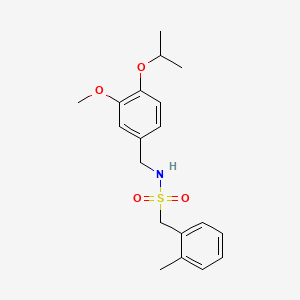![molecular formula C11H14BrNO3S2 B4445149 4-[(5-bromo-2-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B4445149.png)
4-[(5-bromo-2-methoxyphenyl)sulfonyl]thiomorpholine
Descripción general
Descripción
4-[(5-bromo-2-methoxyphenyl)sulfonyl]thiomorpholine, also known as BMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTM is a member of the sulfonylurea class of compounds and has been found to possess several unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfonyl]thiomorpholine is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in cells. For example, this compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of specific enzymes and pathways, stimulation of insulin secretion, and anti-inflammatory properties. These effects make it a promising candidate for further investigation in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(5-bromo-2-methoxyphenyl)sulfonyl]thiomorpholine is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-[(5-bromo-2-methoxyphenyl)sulfonyl]thiomorpholine, including:
1. Investigating its potential use in combination with other drugs for the treatment of cancer and other diseases.
2. Exploring its mechanism of action in greater detail to optimize its therapeutic potential.
3. Investigating its potential use as a treatment for type 2 diabetes.
4. Investigating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
5. Investigating its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
4-[(5-bromo-2-methoxyphenyl)sulfonyl]thiomorpholine has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, this compound has been found to stimulate insulin secretion and improve glucose uptake in pancreatic beta cells. This suggests that this compound may have potential as a treatment for type 2 diabetes. In addition, this compound has been found to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)sulfonylthiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S2/c1-16-10-3-2-9(12)8-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLHKFWEBJVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine dihydrochloride](/img/structure/B4445076.png)
![N-(tert-butyl)-2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4445089.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4445093.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4445096.png)
![2-methyl-2-[(2-phenylethyl)amino]propan-1-ol hydrochloride](/img/structure/B4445109.png)
![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4445117.png)
![1-[2-(2-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4445124.png)
![2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4445143.png)

![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4445163.png)

![5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4445174.png)
![2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B4445182.png)

